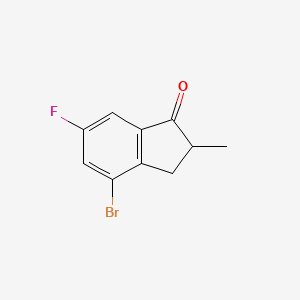

2-Isopropyl-4-bromo-1-indanone

概要

説明

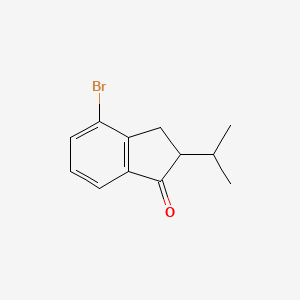

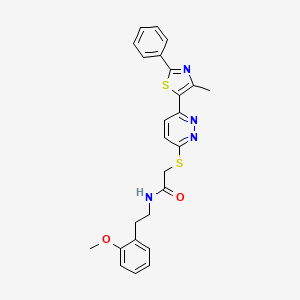

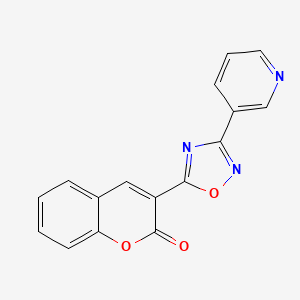

“2-Isopropyl-4-bromo-1-indanone” is a derivative of “4-Bromo-1-indanone”, which is a halogenated indanone . The molecular formula of “4-Bromo-1-indanone” is C9H7BrO . The “2-Isopropyl” group in “this compound” indicates that an isopropyl group is attached to the 2nd carbon of the indanone ring .

Synthesis Analysis

The synthesis of “this compound” could potentially be achieved by modifying the synthesis process of “4-Bromo-1-indanone”. The synthesis of “4-Bromo-1-indanone” involves bromination of 1-indanone . A similar process could be used to synthesize “this compound”, with an additional step to attach the isopropyl group .Molecular Structure Analysis

The molecular structure of “this compound” would be similar to that of “4-Bromo-1-indanone”, with an isopropyl group attached to the 2nd carbon of the indanone ring . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As a brominated indanone, it could potentially undergo reactions such as nucleophilic substitution or elimination .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to those of “4-Bromo-1-indanone”. For example, “4-Bromo-1-indanone” is a crystalline powder with a melting point of 94°C to 98°C . The properties of “this compound” could be slightly different due to the presence of the isopropyl group .科学的研究の応用

Engineering Reactions in Crystals

The photochemical reactivity of 1,1,3,3-tetrasubstituted 2-indanones highlights the potential of using such compounds for engineering reactions within crystals. Research found that variations in the substitution pattern significantly influence the reactivity in both solution and solid states, revealing the intricate balance between radical stabilization effects and intramolecular quenching mechanisms. These findings open avenues for designing highly selective and specific solid-state reactions, potentially beneficial for synthetic applications (Ng, Yang, & Garcia‐Garibay, 2002).

Synthetic Applications and Asymmetric Synthesis

2-Isopropyl-4-bromo-1-indanone serves as a precursor in the synthesis of complex organic molecules, demonstrating its utility in asymmetric synthesis and the formation of molecules with multiple chiral centers. For instance, its role in the facile synthesis of indene oxide and indanol derivatives via oxazaborolidine-catalyzed asymmetric reduction showcases its versatility in organic synthesis (Choi & Cho, 2001). Similarly, its transformation into highly fused indane products with multiple chiral centers via aminocatalytic asymmetric Diels-Alder reactions further illustrates its potential in constructing complex molecular architectures (Jia, Jiang, Zhou, Dong, & Chen, 2013).

Development of Novel Ligands and Polymerization Catalysts

The versatility of this compound extends to the development of novel ligands and catalysts for olefin polymerization. Cross-coupling reactions of related indenyl derivatives have been used to synthesize novel ligands for zirconium-based polymerization catalysts, demonstrating the compound's utility in materials science and catalysis (Lebedev et al., 2009).

Nanostructure Precursors

The compound has also found application as a precursor in the synthesis of novel carbon nanostructures. For example, the synthesis of a basket-shaped hydrocarbon from 4-bromo-1-indanone, which serves as a precursor toward an end-cap template for carbon nanotubes, illustrates its potential in the field of nanotechnology (Cui, Akhmedov, Petersen, & Wang, 2010).

作用機序

Safety and Hazards

The safety and hazards of “2-Isopropyl-4-bromo-1-indanone” would likely be similar to those of “4-Bromo-1-indanone”. For example, “4-Bromo-1-indanone” can cause skin irritation and serious eye irritation. It is recommended to wear personal protective equipment, avoid contact with skin and eyes, and avoid ingestion and inhalation .

特性

IUPAC Name |

4-bromo-2-propan-2-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c1-7(2)9-6-10-8(12(9)14)4-3-5-11(10)13/h3-5,7,9H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMQLWXVSZYABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=C(C1=O)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3296150.png)

![8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3296158.png)

![3-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B3296165.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3296213.png)

![2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3296243.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3296252.png)